2-Diethylamino-3-methoxy-3-phenylpropyl carbanilate
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Overview
Description
2-Diethylamino-3-methoxy-3-phenylpropyl carbanilate is a chemical compound with the molecular formula C21H28N2O3. It is known for its unique structure, which includes a diethylamino group, a methoxy group, and a phenylpropyl group attached to a carbanilate moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-3-methoxy-3-phenylpropyl carbanilate typically involves the reaction of 2-diethylamino-3-methoxy-3-phenylpropylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Diethylamino-3-methoxy-3-phenylpropyl carbanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbanilates.
Scientific Research Applications
2-Diethylamino-3-methoxy-3-phenylpropyl carbanilate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Diethylamino-3-methoxy-3-phenylpropyl carbanilate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Diethylamino-3-methoxy-3-phenylpropylamine
- 2-Diethylamino-3-methoxy-3-phenylpropyl isocyanate
- 2-Diethylamino-3-methoxy-3-phenylpropyl carbamate
Uniqueness
2-Diethylamino-3-methoxy-3-phenylpropyl carbanilate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
77944-90-2 |
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Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
[2-(diethylamino)-3-methoxy-3-phenylpropyl] N-phenylcarbamate |
InChI |
InChI=1S/C21H28N2O3/c1-4-23(5-2)19(20(25-3)17-12-8-6-9-13-17)16-26-21(24)22-18-14-10-7-11-15-18/h6-15,19-20H,4-5,16H2,1-3H3,(H,22,24) |
InChI Key |
JKDSOFUTHPCORU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(COC(=O)NC1=CC=CC=C1)C(C2=CC=CC=C2)OC |
Origin of Product |
United States |
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